molecular formula C6H5ClN4 B13072823 4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine

4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine

Cat. No.: B13072823
M. Wt: 168.58 g/mol
InChI Key: CLDMNHVYVZPVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine is a heterocyclic compound that features a fused pyrrolo-triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine typically involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core followed by chlorination. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from pyrrole derivatives, the synthesis can proceed through a series of steps including bromination, formation of triazinium intermediates, and subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often employing optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve reagents like hydrogen peroxide or other oxidizing agents, while reduction reactions could use agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine involves its interaction with specific molecular targets, such as AAK1. By inhibiting AAK1, the compound can modulate receptor endocytosis and affect various cellular processes. This inhibition can lead to reduced pain response and potential antiviral effects .

Comparison with Similar Compounds

4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as an AAK1 inhibitor, which distinguishes it from other compounds with similar core structures.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazin-6-amine

InChI

InChI=1S/C6H5ClN4/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H,8H2

InChI Key

CLDMNHVYVZPVSE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=C1N)Cl

Origin of Product

United States

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